molecular formula C14H11BrClF3N2O3S B2428421 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide CAS No. 2062073-68-9

5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide

Cat. No.: B2428421
CAS No.: 2062073-68-9
M. Wt: 459.66
InChI Key: XWDJZUYCECMIDD-UHFFFAOYSA-N
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Description

5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The study of novel compounds like “5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide” is crucial for the development of new drugs and materials. Future research could focus on elucidating the compound’s physical and chemical properties, its synthesis, and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce sulfoxides or sulfones, while reduction reactions could yield amines or alcohols.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClF3N2O3S/c1-24-12-3-2-9(15)5-13(12)25(22,23)21-7-11-10(16)4-8(6-20-11)14(17,18)19/h2-6,21H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDJZUYCECMIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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